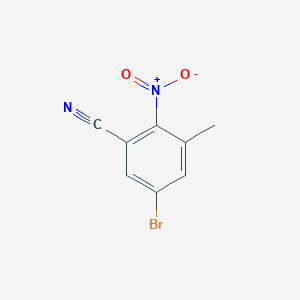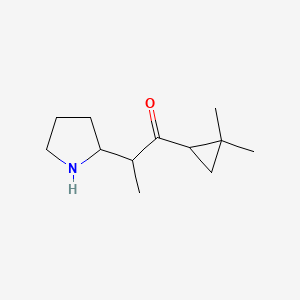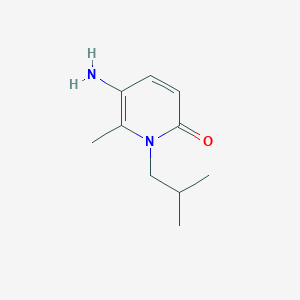![molecular formula C25H26FN3O5 B15276862 8-((8-Fluoro-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)methyl)-N,N-dimethyl-2-morpholino-4-oxo-4H-chromene-6-carboxamide](/img/structure/B15276862.png)
8-((8-Fluoro-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)methyl)-N,N-dimethyl-2-morpholino-4-oxo-4H-chromene-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-((8-Fluoro-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)methyl)-N,N-dimethyl-2-morpholino-4-oxo-4H-chromene-6-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. This compound is characterized by its unique structure, which includes a benzo[b][1,4]oxazine ring, a morpholino group, and a chromene core. The presence of a fluorine atom adds to its chemical reactivity and potential biological activity.
Vorbereitungsmethoden
The synthesis of 8-((8-Fluoro-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)methyl)-N,N-dimethyl-2-morpholino-4-oxo-4H-chromene-6-carboxamide can be achieved through a multi-step process involving various reagents and conditions. One common method involves the following steps:
Formation of the benzo[b][1,4]oxazine ring: This can be achieved through a regioselective one-pot reaction of aromatic aldehydes with appropriate precursors in the presence of copper(I) catalysts.
Introduction of the fluorine atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Attachment of the morpholino group: This step involves the reaction of the intermediate with morpholine in the presence of a suitable base.
Formation of the chromene core: This can be achieved through cyclization reactions involving appropriate starting materials and catalysts.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Analyse Chemischer Reaktionen
8-((8-Fluoro-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)methyl)-N,N-dimethyl-2-morpholino-4-oxo-4H-chromene-6-carboxamide undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.
Wissenschaftliche Forschungsanwendungen
8-((8-Fluoro-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)methyl)-N,N-dimethyl-2-morpholino-4-oxo-4H-chromene-6-carboxamide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 8-((8-Fluoro-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)methyl)-N,N-dimethyl-2-morpholino-4-oxo-4H-chromene-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
8-((8-Fluoro-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)methyl)-N,N-dimethyl-2-morpholino-4-oxo-4H-chromene-6-carboxamide can be compared with other similar compounds, such as:
Flumioxazin: A herbicide with a similar fluorine-containing structure.
Benzo[b][1,4]oxazin-3(4H)-one derivatives: These compounds share the benzo[b][1,4]oxazine core and exhibit various biological activities.
Benzo[b]oxazolo[3,4-d][1,4]oxazin-1-ones: These compounds have a similar tricyclic structure and are used in medicinal chemistry.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.
Eigenschaften
Molekularformel |
C25H26FN3O5 |
|---|---|
Molekulargewicht |
467.5 g/mol |
IUPAC-Name |
8-[(8-fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)methyl]-N,N-dimethyl-2-morpholin-4-yl-4-oxochromene-6-carboxamide |
InChI |
InChI=1S/C25H26FN3O5/c1-27(2)25(31)16-12-17(15-29-8-11-33-24-19(26)4-3-5-20(24)29)23-18(13-16)21(30)14-22(34-23)28-6-9-32-10-7-28/h3-5,12-14H,6-11,15H2,1-2H3 |
InChI-Schlüssel |
ZCBWPTBPKMKOLE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=CC(=C2C(=C1)C(=O)C=C(O2)N3CCOCC3)CN4CCOC5=C4C=CC=C5F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(benzenesulfonyl)-7-chloro-6-nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B15276792.png)
![3-bromo-5-(methoxymethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B15276797.png)
![3-Methyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B15276804.png)
![7-Amino-2-methyl-1H,5H-pyrazolo[1,5-A]pyrimidin-5-one](/img/structure/B15276811.png)
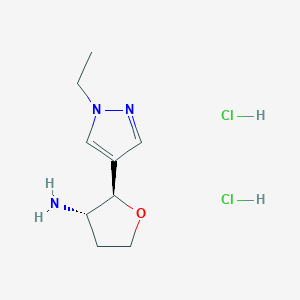
![1-Benzyl-3,3-difluoro-1,8-diazaspiro[4.5]decane](/img/structure/B15276822.png)

![Ethyl 5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B15276844.png)
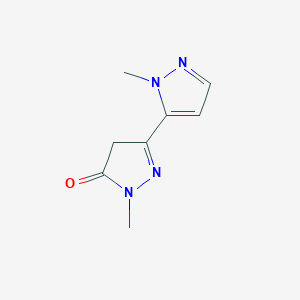
![[2-(Fluoromethyl)cyclohexyl]methanamine](/img/structure/B15276855.png)
![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(bicyclo[2.2.2]octan-1-yl)propanoic acid](/img/structure/B15276878.png)
